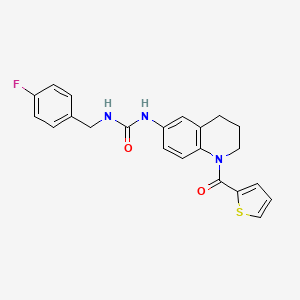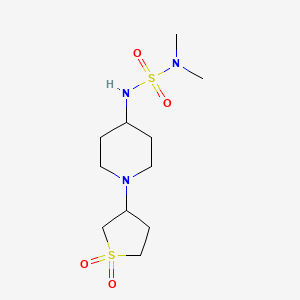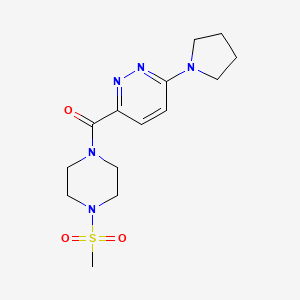![molecular formula C23H18N4O3S B2651821 6-{4-[(ethylsulfonyl)amino]phenoxy}-N-propylnicotinamide CAS No. 1226427-69-5](/img/structure/B2651821.png)
6-{4-[(ethylsulfonyl)amino]phenoxy}-N-propylnicotinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“6-{4-[(ethylsulfonyl)amino]phenoxy}-N-propylnicotinamide” is a chemical compound. It is a derivative of phenoxy acetamide, which has been studied for its potential therapeutic applications .
Synthesis Analysis
The synthesis of phenoxy derivatives involves various chemical techniques and computational chemistry applications . A process for the preparation of 4-phenoxy-phenols, which might be related to the synthesis of this compound, involves adding the corresponding anilines in liquid or molten state together with aqueous sodium nitrite solution in equimolar amounts to excess HCl and introducing the diazonium chloride solution obtained into a boiling mixture of about half-concentrated H2SO4 and an aromatic hydrocarbon .Aplicaciones Científicas De Investigación
Novel Sulfonated Membranes for Dye Treatment
Research conducted by Liu et al. (2012) introduced novel sulfonated thin-film composite nanofiltration membranes, enhanced by sulfonated aromatic diamine monomers, for dye treatment. These membranes showed increased water flux due to improved surface hydrophilicity, demonstrating the significant role of sulfonic acid groups in water permeation and dye rejection during nanofiltration separation processes (Liu et al., 2012).
Antioxidant Activity of Sulfimide Derivatives
Milaeva et al. (2018) synthesized new diphenylsulfimide derivatives featuring 2,6-di-tert-butylphenol moieties, showing significant enhancement in antioxidant activity. The presence of both phenol and diphenylsulfimide moieties in a molecule led to a notable increase in antioxidant activity, illustrating the potential of sulfonamide derivatives in antioxidant applications (Milaeva et al., 2018).
Biocatalysis in Drug Metabolism
Zmijewski et al. (2006) demonstrated the use of biocatalysis for the preparation of mammalian metabolites of a biaryl-bis-sulfonamide AMPA receptor potentiator, employing Actinoplanes missouriensis. This approach facilitated the production of sufficient quantities of metabolites for structural characterization, showcasing the application of sulfonamide derivatives in enhancing our understanding of drug metabolism and facilitating clinical investigations (Zmijewski et al., 2006).
Enhanced Biocatalytic Sustainability
Costa et al. (2019) explored the enhanced biocatalytic sustainability of laccase by immobilization on functionalized carbon nanotubes/polysulfone membranes. This research highlights the significance of sulfonate groups in improving the stability and reusability of biocatalysts, paving the way for their application in environmental remediation and industrial processes (Costa et al., 2019).
Synthesis and Properties of Sulfonated Polyimides
Chen et al. (2006) synthesized novel side-chain-sulfonated polyimides, demonstrating their potential in fuel cell applications due to their high proton conductivity and thermal stability. This work exemplifies the role of sulfonated compounds in advancing materials science, particularly in developing efficient and stable materials for energy conversion and storage (Chen et al., 2006).
Propiedades
IUPAC Name |
3-(3-methylphenyl)-1-[[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]thieno[3,2-d]pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N4O3S/c1-14-6-5-8-16(12-14)27-22(28)20-18(10-11-31-20)26(23(27)29)13-19-24-21(25-30-19)17-9-4-3-7-15(17)2/h3-12H,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HALKBCRSOWSKFJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C(=O)C3=C(C=CS3)N(C2=O)CC4=NC(=NO4)C5=CC=CC=C5C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-{4-[(ethylsulfonyl)amino]phenoxy}-N-propylnicotinamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,6-dichloro-N-[1-(propan-2-yl)-1H-pyrazol-5-yl]pyridine-4-carboxamide](/img/structure/B2651738.png)
![2-isopropyl-1-(4-methylbenzyl)-1H-benzo[d]imidazole](/img/structure/B2651740.png)
![6-chloro-N-methyl-N-[(5-methylfuran-2-yl)methyl]pyridine-3-carboxamide](/img/structure/B2651741.png)
![N-[2-(2H-1,3-benzodioxole-5-carbonyl)-1-benzofuran-3-yl]-2-(2-fluorophenoxy)acetamide](/img/structure/B2651742.png)

![N-[[5-[2-[(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-4-(2-methoxyphenyl)-1,2,4-triazol-3-yl]methyl]-2-methoxybenzamide](/img/structure/B2651745.png)
![2-O-Tert-butyl 3-O-ethyl (1R,3S,4R,6S)-6-amino-2-azabicyclo[2.2.1]heptane-2,3-dicarboxylate;hydrochloride](/img/structure/B2651746.png)
![N5-ethyl-N7-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine-5,7-diamine](/img/structure/B2651749.png)

![N-(3,4-dimethoxyphenethyl)-6-(6-((2-(4-fluorophenyl)-2-oxoethyl)thio)-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)hexanamide](/img/structure/B2651752.png)

![N-(4-fluorobenzyl)-2-(7-(4-methoxyphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2651756.png)

![4-cyano-N-[5-(2-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2651760.png)